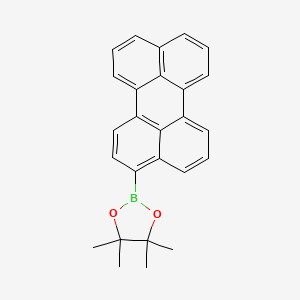

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-perylen-3-yl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23BO2/c1-25(2)26(3,4)29-27(28-25)22-15-14-20-18-11-6-9-16-8-5-10-17(23(16)18)19-12-7-13-21(22)24(19)20/h5-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJWQQVQQVALBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC6=C5C4=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950761-81-6 | |

| Record name | 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Perylene-3-boronic acid pinacol ester synthesis protocol

An In-Depth Technical Guide to the Synthesis of Perylene-3-boronic acid Pinacol Ester

This guide provides a comprehensive protocol for the synthesis of perylene-3-boronic acid pinacol ester, a key intermediate for the development of advanced organic electronic materials and fluorescent probes. The intended audience includes researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development. The synthesis is presented as a two-step process, beginning with the bromination of perylene to yield 3-bromoperylene, followed by a palladium-catalyzed Miyaura borylation to afford the final product.

Synthesis Overview

The overall synthetic pathway involves two primary transformations: the electrophilic bromination of the perylene core followed by a palladium-catalyzed cross-coupling reaction to install the boronic acid pinacol ester group.

Caption: Overall workflow for the synthesis of perylene-3-boronic acid pinacol ester.

Step 1: Synthesis of 3-Bromoperylene

The initial step is the selective monobromination of perylene using N-bromosuccinimide (NBS) as the brominating agent.

Reaction Scheme:

Perylene + NBS → 3-Bromoperylene + Succinimide

Experimental Protocol

This protocol is adapted from established procedures for the bromination of perylene.[1]

-

Dissolve 3.0 g (11 mmol) of perylene in 700 mL of dichloromethane (CH₂Cl₂) in a suitable reaction flask. Stir the solution for 5 minutes at room temperature until the perylene is completely dissolved.[1]

-

Slowly add 2.11 g (12 mmol, 1.1 eq.) of N-bromosuccinimide (NBS) to the solution.[1]

-

Allow the reaction mixture to stir at room temperature overnight.[1]

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a solvent system of dichloromethane:hexane (1:1 v/v) to elute the product.[1]

-

Collect the fractions containing the desired product and concentrate the solvent under reduced pressure to obtain 3-bromoperylene as a yellow crystalline solid.[1]

Data Presentation: Reactants for Step 1

| Compound | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Perylene | C₂₀H₁₂ | 252.31 | 3.0 g | 11.89 | 1.0 |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 2.11 g | 11.85 | 1.1[1] |

| Dichloromethane | CH₂Cl₂ | 84.93 | 700 mL | - | Solvent |

Characterization of 3-Bromoperylene

The structure of the product can be confirmed by ¹H-NMR and mass spectrometry.[1]

-

Yield: ~90%[1]

-

¹H-NMR (400MHz, CDCl₃) δ: 7.46-7.51 (m, 2H), 7.59 (t, J=4.4Hz, 1H), 7.68-7.72 (m, 2H), 7.78-7.80 (m, 1H), 7.98-8.04 (m, 1H), 8.09-8.14 (m, 1H), 8.17- 8.28 (m, 3H).[1]

-

ESI-MS (C₂₀H₁₁Br): Calculated: 330.00; Measured: 331.9 [M+H]⁺.[1]

Step 2: Synthesis of Perylene-3-boronic acid Pinacol Ester

This step employs a Miyaura borylation, a palladium-catalyzed cross-coupling reaction between 3-bromoperylene and bis(pinacolato)diboron (B₂pin₂).[2][3][4]

Reaction Scheme:

3-Bromoperylene + B₂pin₂ ---(Pd Catalyst, Base)--> Perylene-3-boronic acid pinacol ester

Experimental Protocol

This protocol is a generalized procedure based on standard Miyaura borylation conditions.[2][3][5]

-

To an oven-dried Schlenk flask, add 3-bromoperylene (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.1 eq.), and potassium acetate (KOAc) (3.0 eq.).

-

Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq.).[2]

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous, degassed 1,4-dioxane or DMSO as the solvent via syringe.[2]

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.[2]

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional solvent.

-

Wash the combined organic filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography.

Data Presentation: Reagents for Step 2

| Compound | Formula | MW ( g/mol ) | Role | Equivalents |

| 3-Bromoperylene | C₂₀H₁₁Br | 331.21 | Starting Material | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | Boron Source | 1.1 - 1.5 |

| PdCl₂(dppf) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | Catalyst | 0.01 - 0.05 |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | Base | 2.0 - 3.0 |

| 1,4-Dioxane / DMSO | C₄H₈O₂ / C₂H₆OS | - | Solvent | - |

Miyaura Borylation Catalytic Cycle

The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.[3][4]

References

- 1. 3-BroMoperylene synthesis - chemicalbook [chemicalbook.com]

- 2. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Properties and Characterization of CAS Number 950761-81-6 and the Associated Biologically Active Compound PF-04447943

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 950761-81-6, identified as 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane. While this molecule serves as a valuable building block in organic synthesis, particularly in the field of organic electronics, it is often of interest to researchers in drug development due to its potential use in the synthesis of more complex, biologically active molecules.

A thorough investigation into the biological context of molecules structurally related to the initial query has revealed a significant amount of data pertaining to PF-04447943 , a potent and selective phosphodiesterase 9 (PDE9) inhibitor. Due to a likely misattribution of the CAS number with a biologically active compound of interest, this guide will first detail the known properties of 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane and then provide an in-depth analysis of the characterization, mechanism of action, and experimental protocols associated with PF-04447943.

Part 1: 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane (CAS: 950761-81-6)

4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane is an organic compound containing a perylene core functionalized with a pinacol boronic ester. This structure makes it a key intermediate in cross-coupling reactions, such as the Suzuki coupling, for the synthesis of larger polycyclic aromatic hydrocarbons and other complex organic materials.

Properties

The known chemical and physical properties of 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane are summarized in the table below.

| Property | Value |

| CAS Number | 950761-81-6 |

| Molecular Formula | C₂₆H₂₃BO₂ |

| Molecular Weight | 378.28 g/mol |

| Appearance | Light yellow to yellow crystalline powder |

| Melting Point | 234-238 °C |

| Purity | ≥97% |

| Storage | Store under argon, protected from light |

Characterization

-

¹H NMR: Resonances in the aromatic region corresponding to the perylene protons and a singlet in the aliphatic region corresponding to the methyl protons of the pinacol group.

-

¹³C NMR: Multiple signals in the aromatic region for the perylene core and signals corresponding to the quaternary and methyl carbons of the pinacol boronic ester.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Experimental Protocols

General Synthesis of Aryl Pinacol Boronic Esters:

While a specific, detailed protocol for the synthesis of 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane is not provided in the search results, a general method for the synthesis of aryl pinacol boronic esters from the corresponding aryl halide is the Miyaura borylation reaction. A plausible synthetic route is outlined below.

Protocol: Synthesis of 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane

Materials:

-

3-Bromoperylene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Standard glassware for inert atmosphere synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromoperylene, bis(pinacolato)diboron (1.1 equivalents), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 equivalents), and potassium acetate (3.0 equivalents).

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane as a crystalline solid.

Part 2: PF-04447943 - A Potent and Selective PDE9 Inhibitor

PF-04447943 is a well-characterized, orally bioavailable, and brain-penetrant small molecule that acts as a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). Its ability to modulate cyclic guanosine monophosphate (cGMP) signaling has made it a significant tool for neuroscience research and a candidate for therapeutic intervention in various neurological and cardiovascular disorders.

Properties and Characterization

The key properties of PF-04447943 are summarized in the table below.

| Property | Value |

| Chemical Name | 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

| CAS Number | 1082744-20-4 |

| Molecular Formula | C₂₀H₂₅N₇O₂ |

| Molecular Weight | 395.46 g/mol |

| Appearance | Off-white solid |

| Solubility | Soluble in DMSO |

| Purity | ≥97% (HPLC) |

| Storage | -20°C |

Mechanism of Action and Signaling Pathway

PF-04447943 exerts its biological effects by selectively inhibiting the PDE9A enzyme. PDE9A is responsible for the hydrolysis of cGMP, a crucial second messenger in various signaling pathways. By inhibiting PDE9A, PF-04447943 leads to an accumulation of intracellular cGMP, which in turn activates downstream effectors such as protein kinase G (PKG). This signaling cascade is implicated in synaptic plasticity, memory formation, and cardiovascular function.

The cGMP signaling pathway modulated by PF-04447943 is depicted in the following diagram:

Caption: cGMP signaling pathway and the mechanism of action of PF-04447943.

Experimental Protocols

The characterization of PDE9 inhibitors like PF-04447943 involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects. Below are generalized protocols for key experiments.

Protocol: In Vitro PDE9A Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE9A.

Materials:

-

Recombinant human PDE9A enzyme

-

³H-cGMP (radiolabeled substrate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

PF-04447943 or other test compounds

-

Snake venom nucleotidase

-

Anion-exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of PF-04447943 in the assay buffer.

-

In a microplate, add the assay buffer, the diluted test compound, and the recombinant PDE9A enzyme.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 30°C.

-

Initiate the enzymatic reaction by adding ³H-cGMP to each well.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at 30°C, ensuring the reaction remains in the linear range.

-

Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).

-

Add snake venom nucleotidase to convert the resulting ³H-5'-GMP to ³H-guanosine.

-

Add an anion-exchange resin slurry to the mixture. The resin binds the unreacted ³H-cGMP, while the product, ³H-guanosine, remains in the supernatant.

-

Centrifuge the plate to pellet the resin.

-

Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of PDE9A inhibition for each concentration of PF-04447943 and determine the IC₅₀ value.

Protocol: Measurement of Intracellular cGMP Levels in Cells

This cell-based assay quantifies the effect of a PDE9 inhibitor on intracellular cGMP concentrations.

Materials:

-

Cell line expressing PDE9A (e.g., HEK293 cells)

-

Cell culture medium and supplements

-

PF-04447943 or other test compounds

-

A cGMP-stimulating agent (e.g., a nitric oxide donor like sodium nitroprusside)

-

Lysis buffer (e.g., 0.1 M HCl)

-

Commercially available cGMP immunoassay kit (e.g., ELISA or TR-FRET)

Procedure:

-

Seed the cells in a multi-well plate and grow to the desired confluency.

-

Pre-treat the cells with various concentrations of PF-04447943 for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a cGMP-stimulating agent for a short period (e.g., 5-10 minutes).

-

Aspirate the medium and add lysis buffer to stop the reaction and lyse the cells.

-

Collect the cell lysates.

-

Quantify the cGMP concentration in the lysates using a commercial cGMP immunoassay kit, following the manufacturer's instructions.

-

Normalize the cGMP levels to the total protein concentration in each sample.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of novel PDE9 inhibitors.

Caption: A generalized workflow for the discovery and development of PDE9 inhibitors.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane (CAS 950761-81-6) and an in-depth exploration of the biologically active PDE9 inhibitor, PF-04447943. While the former is a valuable synthetic intermediate, the latter represents a significant pharmacological tool and potential therapeutic agent. The provided information, including structured data tables, detailed experimental methodologies, and visual diagrams of signaling pathways and experimental workflows, is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

An In-depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene, a key intermediate for the synthesis of advanced organic materials. Perylene derivatives are renowned for their exceptional photophysical properties and stability, making them prime candidates for applications in organic electronics. The introduction of a pinacolborane ester group at the 3-position of the perylene core creates a versatile building block for carbon-carbon bond formation via cross-coupling reactions. This document details the compound's structure, physicochemical properties, a probable synthetic route, and its primary application in the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols and diagrams are provided to support researchers in utilizing this compound for the development of novel materials and molecules.

Introduction and Core Structure

Perylene is a polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene rings.[1][2] Its rigid, planar structure and extensive π-conjugated system are responsible for its characteristic strong absorption, high fluorescence quantum yield, and excellent thermal and chemical stability.[3] These properties make perylene and its derivatives highly valuable in the fields of organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[4][5]

Functionalization of the perylene core is a critical strategy for tuning its electronic properties, solubility, and solid-state packing to optimize device performance.[6][4] The subject of this guide, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene, is a derivative functionalized with a pinacolborane ester. This group is a stable, versatile precursor for the Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming C(sp²)-C(sp²) bonds in modern organic synthesis.[7][8] This makes the compound an invaluable intermediate for synthesizing more complex perylene-based architectures with tailored functionalities.

Chemical Structure:

Figure 1: Chemical structure of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene.

Physicochemical and Spectroscopic Properties

Data Presentation

The following tables summarize the known properties of the parent perylene molecule and the calculated properties for the title compound.

| Property | Value for Perylene (C₂₀H₁₂)[1][3][9] | Predicted Value for C₂₆H₂₃BO₂ |

| Molecular Formula | C₂₀H₁₂ | C₂₆H₂₃BO₂ |

| Molecular Weight | 252.31 g/mol | 378.27 g/mol |

| Appearance | Yellow to colorless solid | Expected to be a yellow or orange powder |

| Melting Point | 273-274 °C | Expected to be similar to or higher than perylene |

| Boiling Point | Sublimes at 350-400 °C | Expected to be higher than perylene |

| Solubility | Low water solubility (1.2 x 10⁻⁵ mmol/L). Soluble in chloroform, carbon disulfide; moderately soluble in benzene.[1][3] | Expected to have improved solubility in organic solvents like THF, Dioxane, Toluene, and Chloroform due to the pinacol group. |

| LogP | 6.30 | > 6.30 |

| Table 1: Summary of Physicochemical Properties. |

Spectroscopic Characterization

The spectroscopic signature of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene is expected to be dominated by the perylene chromophore.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic region (δ 7.0-9.0 ppm) will show complex splitting patterns characteristic of a mono-substituted perylene. A sharp singlet around δ 1.3-1.5 ppm integrating to 12 protons will correspond to the four methyl groups of the pinacol ester. |

| ¹³C NMR | Multiple signals in the aromatic region (δ 120-140 ppm). A signal around δ 84 ppm for the quaternary carbons of the pinacol group, and a signal around δ 25 ppm for the methyl carbons. The carbon attached to boron will show a broad signal. |

| UV-Vis Absorption | Strong absorption in the visible region, with a maximum (λmax) around 434 nm, characteristic of the perylene core.[3] |

| Fluorescence | Expected to exhibit strong blue fluorescence, a hallmark of perylene derivatives.[3] |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z = 378.27. |

| Table 2: Predicted Spectroscopic Data. |

Synthesis and Experimental Protocols

Proposed Synthesis Pathway

The most common and effective method for synthesizing arylboronic esters is the Palladium-catalyzed Miyaura borylation reaction. This involves the coupling of an aryl halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The proposed synthesis for the title compound would start from 3-bromoperylene.

Experimental Protocol: Miyaura Borylation of 3-Bromoperylene

This protocol is a generalized procedure based on established methods for aryl halide borylation.[10]

-

Preparation: To a flame-dried Schlenk flask, add 3-bromoperylene (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (KOAc, 3.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add anhydrous dioxane (to achieve a concentration of ~0.1 M). To this suspension, add the palladium catalyst, such as Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (2-5 mol%).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene.

Applications in Research and Development

The primary utility of this compound is as a synthetic intermediate for constructing complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction enables the formation of a carbon-carbon bond between the perylene core and various aryl, heteroaryl, or vinyl halides/triflates. This allows for the systematic extension of the π-conjugated system or the introduction of specific functional groups to modulate the material's properties.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol for coupling the title compound with an aryl bromide.[7][8][10]

-

Preparation: In a Schlenk tube, combine 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene (1.0 equiv), the desired aryl bromide (1.1 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add a solvent mixture, typically toluene/water or dioxane/water (e.g., 4:1 ratio). Add a palladium catalyst, such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%).

-

Reaction: Heat the mixture to 80-110 °C and stir vigorously for 8-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

Applications in Materials Science and Drug Development

-

Organic Electronics: By coupling the perylene-boronate with various aromatic units, researchers can synthesize novel materials for OLEDs (as emitters or hosts), OFETs (as n-type semiconductors), and solar cells. The choice of coupling partner can fine-tune the HOMO/LUMO energy levels, absorption spectrum, and charge transport properties.[6][5][11]

-

Fluorescent Probes: The intrinsic fluorescence of the perylene core can be modulated by the substituents added via Suzuki coupling. This allows for the design of fluorescent sensors and probes for biological imaging or chemical detection.

-

Drug Development: While less common for perylene itself, the Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry. This perylene-based building block could be used to synthesize complex, rigid scaffolds for structure-activity relationship (SAR) studies, although its inherent low solubility and potential for intercalation might pose challenges for drug development.

Conclusion

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene is a high-value synthetic intermediate that combines the exceptional photophysical properties of the perylene core with the synthetic versatility of a boronic ester. While not commercially available as a stock chemical, its straightforward synthesis from 3-bromoperylene makes it accessible for advanced research. Its primary application as a building block in Suzuki-Miyaura cross-coupling reactions opens the door to a vast array of novel perylene-based materials with tailored properties for applications in organic electronics, materials science, and beyond. This guide provides the foundational knowledge and protocols necessary for its synthesis and utilization.

References

- 1. Perylene | C20H12 | CID 9142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perylene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Perylene-Based Liquid Crystals as Materials for Organic Electronics Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Table 1, Physicochemical Properties of Perylene (CASRN 198-55-0) - Provisional Peer-Reviewed Toxicity Values for Perylene (CASRN 198-55-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Influence of the Chemical Structure of Perylene Derivatives on the Performance of Honey-Gated Organic Field-Effect Transistors (HGOFETs) and Their Application in UV Light Detection - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Polycyclic Aromatic Hydrocarbon Dioxaborolanes

A focus on 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane as a representative compound

Introduction: Due to the limited availability of comprehensive, publicly accessible spectroscopic and synthetic data for 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane, this technical guide will focus on the closely related and well-characterized analogue, 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane . This compound, featuring a pyrene core, serves as an excellent representative for understanding the synthesis and spectroscopic properties of polycyclic aromatic hydrocarbon (PAH) substituted pinacol boronic esters. These compounds are of significant interest to researchers in materials science and drug development due to their potential applications in organic electronics and as versatile building blocks in Suzuki-Miyaura cross-coupling reactions.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.00 - 8.25 | m | 9H | Aromatic Protons (Pyrene) |

| 1.45 | s | 12H | Methyl Protons (Pinacol) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 131.5, 131.0, 130.8, 128.3, 127.5, 127.3, 125.9, 125.1, 124.9, 124.8, 124.7 | Aromatic Carbons (Pyrene) |

| 83.8 | Quaternary Carbons (Pinacol) |

| 24.9 | Methyl Carbons (Pinacol) |

Note: The carbon atom attached to boron is often not observed or is very broad due to quadrupolar relaxation. Solvent: CDCl₃

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 354.17 | [M]⁺ (Calculated for C₂₄H₂₃BO₂) |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~3040 | Aromatic C-H stretch |

| ~2980, 2930 | Aliphatic C-H stretch |

| ~1600, 1480 | Aromatic C=C stretch |

| ~1360 | B-O stretch |

| ~1145 | C-O stretch |

Experimental Protocols

The synthesis of 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane typically proceeds via a one-step esterification of 1-pyreneboronic acid with pinacol.

Synthesis of 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane

Materials:

-

1-Pyreneboronic acid

-

Pinacol

-

Anhydrous Toluene

-

Magnesium Sulfate (anhydrous)

Procedure:

-

A solution of 1-pyreneboronic acid (1.0 eq) and pinacol (1.1 eq) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is redissolved in a suitable solvent such as dichloromethane or ethyl acetate and dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated.

-

The final product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane as a solid.

Visualizations

Synthetic Pathway

The following diagram illustrates the synthetic route to 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane.

Caption: Synthesis of the target compound from 1-pyreneboronic acid and pinacol.

Application in Suzuki-Miyaura Cross-Coupling

This diagram shows the general workflow of utilizing the title compound in a Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

An In-depth Technical Guide to the Electrochemical Properties of Perylene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Perylene derivatives, particularly perylene diimides (PDIs), are a class of polycyclic aromatic hydrocarbons that have garnered significant interest across various scientific disciplines due to their exceptional photophysical and electrochemical properties, as well as their remarkable thermal and chemical stability.[1] These characteristics make them prime candidates for a wide range of applications, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and bio-imaging. This technical guide provides a comprehensive overview of the core electrochemical properties of perylene derivatives, detailed experimental protocols for their characterization, and visualizations of the underlying processes that govern their function in electronic devices.

Core Electrochemical Properties

The electronic behavior of perylene derivatives is dictated by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals determine the redox potentials, electron affinity, and ionization potential of the molecules, which are critical parameters for their application in electronic devices.

Redox Potentials

Perylene derivatives are known for their ability to undergo reversible reduction and oxidation processes. PDIs, in particular, are excellent electron acceptors and typically exhibit two reversible one-electron reduction waves, corresponding to the formation of the radical anion (PDI•⁻) and the dianion (PDI²⁻).[1][2] The first reduction potential is a key indicator of the material's suitability as an electron acceptor in OPVs. The oxidation potentials, which correspond to the removal of electrons from the HOMO, are generally high, reflecting the high ionization potentials of these molecules. The electrochemical properties can be finely tuned by chemical modifications at the bay or imide positions of the perylene core.[1][3]

HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels of perylene derivatives can be estimated from their redox potentials obtained through cyclic voltammetry. These energy levels are crucial for designing efficient electronic devices, as the alignment of the HOMO and LUMO levels of the donor and acceptor materials dictates the efficiency of charge transfer.[4] The LUMO levels of many PDI derivatives are well-matched with the LUMO levels of common donor polymers used in OPVs, facilitating efficient electron transfer.[5] Functionalization of the perylene core can significantly impact the HOMO and LUMO energies.[6][7]

Electron Mobility

Perylene derivatives, especially PDIs, are renowned for their high electron mobility, making them excellent n-type semiconductors for OFETs and electron transport layers in perovskite solar cells.[2] The planar structure of the perylene core facilitates strong π-π stacking in the solid state, which is conducive to efficient intermolecular charge transport.[8][9] The electron mobility can be influenced by the substituents on the perylene core and the processing conditions of the thin film.[10][11]

Data Presentation

The following tables summarize key electrochemical data for a selection of perylene derivatives reported in the literature. Redox potentials are reported versus the ferrocene/ferrocenium (Fc/Fc⁺) couple unless otherwise stated.

Table 1: Redox Potentials of Selected Perylene Derivatives

| Compound | First Reduction (V vs. Fc/Fc⁺) | Second Reduction (V vs. Fc/Fc⁺) | First Oxidation (V vs. Fc/Fc⁺) | Reference |

| Unsubstituted Perylene | -1.27 | -1.76 | +1.25 | [12] |

| PDI-A | -0.98 | - | - | [12] |

| PIx | -0.58 (vs. SCE) | - | > +1.9 (vs. SCE) | [5] |

| PIa | -0.95 (vs. SCE) | - | +1.75 (vs. SCE) | [5] |

| PDI-Ph | - | - | - | [2] |

| PDI-PhCN | - | - | - | [2] |

| PDI-PhCN-2Br | - | - | - | [2] |

Note: Values reported vs. SCE can be converted to vs. Fc/Fc⁺ for a rough comparison, but direct measurement against an internal ferrocene standard is preferred for accuracy.

Table 2: HOMO/LUMO Energy Levels of Selected Perylene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Method | Reference |

| PTCDA (A01) | -6.44 | -3.98 | DFT | [6] |

| PDI (B01) | -6.14 | -3.68 | DFT | [6] |

| 1,7-Diaryl-PDI (4i) | - | - | CV | [7] |

| PDI-Ph | -5.98 | -3.73 | CV | [2] |

| PDI-PhCN | -6.12 | -3.88 | CV | [2] |

| PDI-PhCN-2Br | -6.25 | -4.01 | CV | [2] |

Table 3: Electron Mobility of Selected Perylene Derivatives

| Compound | Electron Mobility (cm²/Vs) | Device Architecture | Reference |

| PDI-Ph | 0.169 | SCLC | [2] |

| PDI-PhCN | 0.212 | SCLC | [2] |

| PDI-PhCN-2Br | 0.119 | SCLC | [2] |

| PDI Dimer (A-D-A) | 8.23 x 10⁻⁴ | Thin Film | [13] |

| Swallow-tail PDI | 4.4 x 10⁻⁵ | OFET | [11] |

Experimental Protocols

Accurate determination of the electrochemical properties of perylene derivatives relies on standardized experimental procedures. The following sections detail the methodologies for key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to determine the redox potentials and study the stability of the redox species of perylene derivatives.

Objective: To measure the reduction and oxidation potentials of a perylene derivative.

Materials and Equipment:

-

Potentiostat/Galvanostat (e.g., Metrohm Autolab, Gamry Instruments Reference 600)

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy carbon or platinum disk electrode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. For non-aqueous solvents, a pseudo-reference electrode like a silver wire is often used and calibrated against an internal standard.

-

Counter Electrode: Platinum wire or gauze

-

Inert gas (Argon or Nitrogen) for deaeration

-

Solvent: Anhydrous, high-purity solvent (e.g., dichloromethane, acetonitrile, tetrahydrofuran)

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), typically 0.1 M concentration

-

Analyte: Perylene derivative of interest (typically 1-2 mM)

-

Internal Standard (optional but recommended for non-aqueous systems): Ferrocene

Procedure:

-

Preparation of the Solution: Dissolve the perylene derivative and the supporting electrolyte in the chosen solvent in the electrochemical cell.

-

Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used, and then drying.

-

Electrochemical Measurement:

-

Immerse the three electrodes in the solution.

-

Set the parameters on the potentiostat software: potential window, scan rate (typically 50-100 mV/s), and number of cycles. The potential window should be wide enough to encompass the redox events of interest.

-

Run the cyclic voltammogram.

-

-

Data Analysis:

-

Determine the half-wave potentials (E₁/₂) for reversible processes, which are calculated as the average of the anodic and cathodic peak potentials ((Epa + Epc)/2). For irreversible processes, the peak potential (Ep) is reported.

-

If an internal standard like ferrocene is used, reference all measured potentials to the Fc/Fc⁺ redox couple.

-

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical measurements with UV-Vis-NIR spectroscopy to observe the changes in the electronic absorption spectrum of a molecule as its redox state is changed. This is particularly useful for identifying the formation of radical anions and dianions of perylene derivatives.

Objective: To obtain the absorption spectra of the electrochemically generated redox species of a perylene derivative.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

UV-Vis-NIR Spectrometer with a cuvette holder

-

Optically transparent thin-layer electrochemical (OTTLE) cell or a cuvette with a mesh working electrode (e.g., platinum or gold)

-

Working Electrode: Optically transparent electrode (e.g., indium tin oxide (ITO) coated glass) or a fine mesh electrode.

-

Reference Electrode: Silver wire or other suitable reference electrode.

-

Counter Electrode: Platinum wire.

-

Solvent, supporting electrolyte, and analyte as for cyclic voltammetry.

Procedure:

-

Cell Assembly: Assemble the spectroelectrochemical cell with the working, reference, and counter electrodes.

-

Solution Preparation and Deaeration: Prepare the analyte solution and deaerate as described for cyclic voltammetry. Fill the cell with the solution.

-

Initial Spectrum: Record the absorption spectrum of the neutral perylene derivative at the open-circuit potential.

-

Electrochemical Control and Spectral Acquisition:

-

Apply a potential just beyond the first reduction potential of the compound.

-

Monitor the change in the absorption spectrum until a steady state is reached, indicating the complete conversion to the radical anion. Record the final spectrum.

-

Increment the potential to just beyond the second reduction potential and repeat the spectral acquisition to obtain the spectrum of the dianion.

-

-

Data Analysis:

-

Analyze the spectral changes, noting the disappearance of the absorption bands of the neutral species and the appearance of new bands corresponding to the radical anion and dianion.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and processes related to the electrochemical properties of perylene derivatives.

Experimental Workflow for Electrochemical Characterization

Caption: Workflow for electrochemical characterization of perylene derivatives.

Charge Generation and Transport in a Perylene Derivative-Based Organic Photovoltaic (OPV) Cell

Caption: Charge generation and transport in a perylene-based OPV cell.

Working Principle of a Perylene Derivative-Based Organic Field-Effect Transistor (OFET)

Caption: Working principle of a perylene-based n-channel OFET.

References

- 1. Converting Potentials between Different Reference Electrodes [wolframcloud.com]

- 2. Enhancement of Charge Injection in Organic Field-Effect Transisto...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fabrication of Organic bulk Heterojunction Solar Cell | PPTX [slideshare.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Polymer-fullerene bulk heterojunction solar cell - Wikipedia [en.wikipedia.org]

- 10. electrochemistryresources.com [electrochemistryresources.com]

- 11. ieeexplore.ieee.org [ieeexplore.ieee.org]

- 12. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 13. researchgate.net [researchgate.net]

Perylene Core Functionalization with Boronic Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of perylene derivatives functionalized with boronic esters at the core positions. Perylene-based molecules are renowned for their exceptional photophysical properties, including high fluorescence quantum yields and excellent photostability, making them ideal candidates for advanced materials and biomedical applications. The introduction of boronic ester functionalities onto the perylene core opens up new avenues for creating sophisticated sensors, particularly for biologically relevant analytes such as saccharides and reactive oxygen species (ROS). This guide details the primary synthetic strategies, presents key quantitative data in a structured format, and provides explicit experimental protocols for the synthesis of these versatile compounds.

Synthetic Methodologies

The functionalization of the perylene core with boronic esters can be primarily achieved at two distinct positions: the ortho-positions (2, 5, 8, and 11) and the bay-positions (1, 6, 7, and 12). The choice of substitution pattern significantly influences the steric and electronic properties of the resulting molecule, thereby tuning its photophysical and chemical characteristics.

Ortho-Functionalization via Iridium-Catalyzed C-H Borylation

Direct C-H borylation catalyzed by iridium complexes has emerged as a powerful and atom-economical method for the regioselective installation of boronic ester groups at the ortho-positions of perylene diimides (PDIs). This method avoids the pre-functionalization of the perylene core with halogen atoms.

dot

Caption: Synthetic route for ortho-tetraborylation of Perylene Diimide.

Bay-Functionalization via Miyaura Borylation

The introduction of boronic esters at the bay-positions typically involves a two-step process. First, the perylene core is halogenated, most commonly brominated, at the desired positions (e.g., 1,7-dibromo-PDI). Subsequently, a palladium-catalyzed Miyaura borylation is performed using a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[1]

dot

Caption: Synthetic route for bay-functionalization of PDI with boronic esters.

Quantitative Data Summary

The following tables summarize key quantitative data for representative perylene boronic ester derivatives, including nuclear magnetic resonance (NMR) spectroscopic data and photophysical properties.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Ortho-Tetraborylated PDI [2]

| Compound | Position | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |

| Ortho-Tetraborylated PDI | Perylene Core | 8.53 (s, 4H) | 165.7, 138.7, 133.5, 128.1, 126.9, 126.6, 126.1 |

| Imide N-Alkyl | 4.06 (d, 4H), 1.97 (s, 2H), 1.45–1.21 (m, 64H), 0.87 (dd, 12H) | 44.6, 36.8, 32.1, 32.0, 30.2, 29.9, 29.5, 26.4, 22.9, 14.3 | |

| Pinacol Ester | 1.55 (s, 48H) | 84.7, 25.2 |

Table 2: Photophysical Properties of Perylene Boronic Esters and Their Sensing Applications

| Compound/Application | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference(s) |

| Perylene (in cyclohexane) | 436 | ~445, 470, 505 | 0.94 | [3] |

| PDI Derivative (in CH₂Cl₂) | ~490, 525 | ~535, 575 | ~0.9 | [4] |

| PDI Boronic Ester Probe for H₂O₂ (DSTBPin) - Unbound | 350 | 488 | - | [5][6] |

| PDI Boronic Ester Probe for H₂O₂ (DSTBPin) - Bound | - | 444 (blueshift) | Increased | [5][6] |

| PDI Boronic Ester for Saccharide Sensing | Varies with substitution | Varies with substitution | Modulated upon binding | [7] |

| PDI Dianion (NIR emitting) | ~780 | ~850 | up to 0.18 |

Experimental Protocols

General Procedure for Iridium-Catalyzed Ortho-Borylation of Perylene Diimide[2][8]

-

Materials : Perylene diimide (PDI) derivative, bis(pinacolato)diboron (B₂pin₂), [Ir(OMe)COD]₂, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), and anhydrous solvent (e.g., THF or cyclohexane).

-

Reaction Setup : In a glovebox or under an inert atmosphere (Argon or Nitrogen), a Schlenk flask is charged with the PDI derivative (1.0 equiv), B₂pin₂ (4.4 equiv), [Ir(OMe)COD]₂ (3 mol%), and dtbpy (6 mol%).

-

Reaction Execution : Anhydrous solvent is added, and the mixture is stirred at 80 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification : Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the ortho-tetraborylated PDI.

General Procedure for Miyaura Borylation of Bay-Brominated Perylene Diimide[1][9]

-

Materials : Bay-brominated PDI (e.g., 1,7-dibromo-PDI), bis(pinacolato)diboron (B₂pin₂), palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., potassium acetate, KOAc), and an anhydrous solvent (e.g., DMSO or 1,4-dioxane).

-

Reaction Setup : Under an inert atmosphere, a Schlenk flask is charged with the brominated PDI (1.0 equiv), B₂pin₂ (2.5 equiv), Pd(dppf)Cl₂ (3-5 mol%), and KOAc (3.0 equiv).

-

Reaction Execution : Anhydrous solvent is added, and the mixture is degassed and then heated to 80-100 °C. The reaction is monitored by TLC or LC-MS.

-

Work-up and Purification : After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the bay-substituted PDI boronic ester.

Applications in Sensing

Perylene boronic esters are particularly valuable as fluorescent probes for the detection of biologically important molecules. The boronic ester moiety serves as a recognition site that can reversibly bind with diols (present in saccharides) or undergo oxidation by certain reactive oxygen species. This interaction modulates the electronic properties of the perylene core, leading to a detectable change in its fluorescence signal.

Saccharide Sensing

The sensing mechanism often relies on the change in the electronic nature of the boron center upon binding to a diol-containing saccharide like glucose. This can influence photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes within the fluorophore, resulting in a "turn-on" or "turn-off" fluorescent response, or a ratiometric shift in the emission wavelength.[7][8][9]

dot

Caption: Logical workflow for a "turn-on" fluorescent perylene boronic ester glucose sensor.

Reactive Oxygen Species (ROS) Sensing

Perylene boronic esters can be designed to react specifically with certain ROS, such as hydrogen peroxide (H₂O₂). The sensing mechanism involves the oxidation of the boronic ester to a phenol derivative. This chemical transformation alters the electronic properties of the perylene fluorophore, leading to a significant change in its fluorescence emission, often a ratiometric response.[5][6][10]

dot

Caption: Mechanism of a perylene boronic ester-based probe for hydrogen peroxide detection.

Conclusion

The functionalization of the perylene core with boronic esters provides a versatile platform for the development of advanced functional materials. The synthetic strategies outlined in this guide, particularly iridium-catalyzed C-H borylation and Miyaura borylation, offer efficient routes to a variety of perylene boronic ester derivatives with tailored properties. The application of these compounds as fluorescent probes for saccharides and reactive oxygen species highlights their significant potential in chemical biology, diagnostics, and drug development. Further research in this area is expected to yield even more sophisticated molecular tools with enhanced sensitivity and selectivity for a broader range of analytes.

References

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Perylene-Based Coordination Polymers: Synthesis, Fluorescent J-Aggregates, and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Boronate‐Based Fluorescence Probes for the Detection of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam - Tech Briefs [techbriefs.com]

- 9. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane. This versatile building block allows for the introduction of the perylene moiety, a valuable polycyclic aromatic hydrocarbon, into a wide range of organic molecules. The resulting 3-arylperylene derivatives are of significant interest in the fields of organic electronics, bioimaging, and drug delivery due to their unique photophysical and electronic properties.

Introduction to Perylene and its Derivatives

Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons known for their excellent thermal and photochemical stability, high fluorescence quantum yields, and strong absorption in the visible spectrum.[1] Functionalization of the perylene core, particularly at the 3-position, allows for the tuning of its electronic and optical properties, making it a highly sought-after scaffold in materials science and medicinal chemistry.[2][3] The Suzuki-Miyaura coupling provides a powerful and versatile method for creating C-C bonds, enabling the synthesis of novel perylene-based materials.

Applications of 3-Arylperylene Derivatives

The introduction of aryl substituents at the 3-position of the perylene core via Suzuki-Miyaura coupling can significantly modulate the molecule's properties and opens up a range of applications:

-

Organic Electronics: 3-Arylperylene derivatives are promising candidates for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[4][5] The extended π-conjugation resulting from the coupling can enhance charge carrier mobility and tune the HOMO/LUMO energy levels for efficient device performance.[3]

-

Bioimaging and Sensing: The inherent fluorescence of the perylene core makes its derivatives excellent candidates for fluorescent probes in biological imaging.[6] The aryl substituent can be further functionalized with targeting moieties or groups that respond to specific biological analytes, enabling targeted imaging and sensing applications.[7]

-

Drug Delivery: Perylene-containing molecules can be incorporated into drug delivery systems.[8][9] Their ability to be visualized through fluorescence allows for the tracking of the delivery vehicle within biological systems, providing valuable information on biodistribution and drug release.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide or triflate. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

References

- 1. researchgate.net [researchgate.net]

- 2. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, photophysical and electronic properties of tetra-donor- or acceptor-substituted ortho -perylenes displaying four reversible oxidations or r ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02420D [pubs.rsc.org]

- 4. Influence of the Chemical Structure of Perylene Derivatives on the Performance of Honey-Gated Organic Field-Effect Transistors (HGOFETs) and Their Application in UV Light Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advancements in Graphene Quantum Dot‐Based Bioimaging and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polymer Platforms for Drug Delivery and Biomedical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polymeric nanocarriers in drug delivery, bioimaging, and biosensing: advances and perspectives on nanomicelles, nanogels, and dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Organic Materials in High-Efficiency Light-Emitting Diodes (OLEDs)

Introduction

Organic Light-Emitting Diodes (OLEDs) are solid-state devices that utilize thin films of organic semiconductor materials to generate light in response to an electric current.[1][2] Unlike conventional LEDs, which are small point sources, OLEDs can be fabricated into large, diffuse-area light sources, making them ideal for displays and lighting applications.[2] The core of an OLED consists of one or more organic layers sandwiched between two electrodes, at least one of which is transparent to allow light to escape.[1][3] When a voltage is applied, the cathode injects electrons and the anode injects holes into the organic layers. These charge carriers migrate towards each other and recombine within an emissive layer to form excited states called excitons, which then release their energy as light—a process known as electroluminescence.[1][4]

The multilayered structure of modern OLEDs is designed to maximize efficiency.[3][5] Key layers include:

-

Substrate: The foundational base, typically glass, flexible plastic, or metal foil.[1]

-

Anode: A transparent conductor, commonly Indium Tin Oxide (ITO), that injects holes (positive charges).[3][6]

-

Hole Injection Layer (HIL) & Hole Transport Layer (HTL): These layers facilitate the movement of holes from the anode to the emissive layer.[1] Materials like PEDOT:PSS and triphenylamine derivatives are often used.[3]

-

Emissive Layer (EML): This is where light is produced. It consists of an emitter (dopant) dispersed within a host material. The choice of emitter determines the color of the light.[1][7]

-

Electron Transport Layer (ETL) & Electron Injection Layer (EIL): These layers facilitate the movement of electrons from the cathode to the emissive layer.[1] Tris(8-hydroxyquinoline) aluminum (Alq3) is a classic ETL material.[8]

-

Cathode: A low work-function metal, such as aluminum or calcium, that injects electrons.[3]

The color of light emitted from an OLED is determined by the band gap of the emissive material—the energy difference between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[4] A larger band gap results in higher-energy blue light, while smaller band gaps produce green and red light.[4]

Visualizing OLED Principles and Processes

To better understand the technology, the following diagrams illustrate the device architecture, energy levels during operation, and the general workflow for fabrication and testing.

References

- 1. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]

- 2. OLED Basics | Department of Energy [energy.gov]

- 3. OLED - Wikipedia [en.wikipedia.org]

- 4. [DISPLAY 101] #24 Principle of OLED Luminescence - LG Display Newsroom [news.lgdisplay.com]

- 5. oled-info.com [oled-info.com]

- 6. OLED - Organic Light Emitting Diode - Newhaven Display [newhavendisplay.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols for Fluorescent Probes in Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of specific molecules and events within living cells and organisms.[1][2] Their high sensitivity, specificity, and spatiotemporal resolution allow for real-time monitoring of dynamic cellular processes such as signal transduction, enzymatic activity, and changes in ion concentrations.[2] These application notes provide detailed protocols and background information for the use of fluorescent probes in key areas of biological imaging, including the detection of reactive oxygen species (ROS), calcium signaling, and enzyme activity.

I. Detection of Reactive Oxygen Species (ROS)

Reactive oxygen species are chemically reactive molecules containing oxygen that play crucial roles in both normal physiological processes and the pathophysiology of various diseases. Fluorescent probes offer a sensitive method for detecting and quantifying ROS levels in living cells.[3]

Application Note: Imaging Mitochondrial Superoxide with MitoSOX™ Red

MitoSOX™ Red is a fluorescent probe specifically designed for the detection of superoxide in the mitochondria of live cells.[3][4] Its lipophilic triphenylphosphonium cation component drives its accumulation in the mitochondria. In the presence of superoxide, MitoSOX™ Red is oxidized and exhibits a significant increase in fluorescence.[4]

Quantitative Data of Common ROS Probes

| Fluorescent Probe | Target ROS | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| MitoSOX™ Red | Mitochondrial O₂⁻ | ~510 | ~580 | Not widely reported | ~15,000 |

| Dihydroethidium (DHE) | O₂⁻ | ~518 | ~606 | Not widely reported | ~14,000 |

| CellROX® Orange | General ROS | ~545 | ~565 | Not widely reported | Not widely reported |

| MitoPY1 | H₂O₂ | ~503 | ~529 | Not widely reported | Not widely reported |

| CM-H2DCFDA | General ROS/H₂O₂ | ~495 | ~520 | Not widely reported | ~75,000 |

Note: Quantum yield and molar extinction coefficients for ROS probes can be highly dependent on the specific reaction product and cellular environment and are often not reported in a standardized manner.

Experimental Protocol: Detection of Mitochondrial Superoxide

Materials:

-

MitoSOX™ Red reagent

-

Live cells cultured on glass-bottom dishes or microplates

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Antimycin A (positive control, optional)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

-

Probe Preparation: Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO. On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed HBSS or cell culture medium.

-

Cell Staining: Remove the culture medium and wash the cells once with pre-warmed HBSS. Add the MitoSOX™ Red working solution to the cells.

-

Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

-

(Optional) Positive Control: To induce superoxide production, cells can be treated with an inducer like antimycin A.

-

Washing: Gently wash the cells two to three times with pre-warmed HBSS or imaging buffer to remove excess probe.

-

Imaging: Image the cells immediately using a fluorescence microscope. For MitoSOX™ Red, use an excitation wavelength of approximately 510 nm and collect emission at around 580 nm.[4]

Signaling Pathway: ROS-Mediated Cellular Signaling

Caption: Simplified overview of ROS generation and downstream signaling pathways.

II. Monitoring Intracellular Calcium (Ca²⁺) Signaling

Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression.[5][6] Fluorescent Ca²⁺ indicators are essential tools for studying the spatial and temporal dynamics of intracellular Ca²⁺.[5]

Application Note: Ratiometric Calcium Imaging with Fura-2

Fura-2 is a ratiometric fluorescent indicator for Ca²⁺.[5] Upon binding to Ca²⁺, its excitation spectrum shifts from approximately 380 nm (unbound) to 340 nm (bound), while its emission remains around 510 nm.[7] The ratio of fluorescence intensities at these two excitation wavelengths provides a quantitative measure of the intracellular Ca²⁺ concentration, which is less susceptible to variations in probe concentration, cell thickness, and photobleaching.[5][8]

Quantitative Data of Common Calcium Probes

| Fluorescent Probe | Type | Excitation (nm) | Emission (nm) | Kd for Ca²⁺ (nM) |

| Fura-2 | Ratiometric | 340/380 | 510 | ~145 |

| Indo-1 | Ratiometric | ~350 | 475/405 | ~230 |

| Fluo-4 | Non-ratiometric | ~494 | ~516 | ~345 |

| GCaMP6 | Genetically Encoded | ~488 | ~510 | ~200-400 |

| Rhod-2 | Non-ratiometric | ~552 | ~581 | ~570 |

Experimental Protocol: Ratiometric Calcium Imaging

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Ionomycin (for calibration)

-

EGTA (for calibration)

-

Fluorescence microscope equipped for ratiometric imaging (e.g., with a filter wheel or dual-wavelength excitation source)

Procedure:

-

Probe Loading Solution: Prepare a 2-5 µM Fura-2 AM solution in HBSS. To aid in solubilizing the AM ester, first, dissolve Fura-2 AM in a small amount of DMSO and then add an equal volume of 20% Pluronic F-127 before diluting in HBSS.

-

Cell Loading: Replace the cell culture medium with the Fura-2 AM loading solution and incubate for 30-60 minutes at 37°C.

-

De-esterification: After loading, wash the cells with fresh, pre-warmed HBSS and incubate for an additional 30 minutes to allow for complete de-esterification of the probe by intracellular esterases.

-

Imaging: Mount the cells on the microscope. Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

-

Calibration (Optional): To convert the ratio to Ca²⁺ concentration, perform a calibration at the end of the experiment by treating cells with a Ca²⁺ ionophore like ionomycin in the presence of high extracellular Ca²⁺ (for Rmax) and then with a Ca²⁺ chelator like EGTA in a Ca²⁺-free solution (for Rmin).

Experimental Workflow: Calcium Imaging

Caption: A typical workflow for ratiometric calcium imaging using Fura-2.

III. Visualizing Enzyme Activity

Enzyme-activated fluorescent probes are powerful tools for monitoring the activity of specific enzymes in real-time within complex biological systems.[9][10] These probes are typically designed with a recognition moiety that is a substrate for the target enzyme and a fluorophore that is "caged" or quenched. Enzymatic cleavage of the recognition site leads to the release of the fluorophore and a subsequent increase in fluorescence.[6][10]

Application Note: Imaging Caspase-3 Activity during Apoptosis

Caspase-3 is a key executioner caspase that plays a critical role in apoptosis. Fluorescent probes that are substrates for caspase-3 can be used to visualize its activation in living cells undergoing programmed cell death. A common design involves a peptide sequence recognized by caspase-3 (e.g., DEVD) linked to a fluorophore.

Experimental Protocol: Detection of Caspase-3 Activity

Materials:

-

A fluorogenic caspase-3 substrate probe (e.g., a DEVD-based probe)

-

Live cells cultured on an imaging dish

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Live-cell imaging medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere. Induce apoptosis by treating the cells with an appropriate agent (e.g., 1 µM staurosporine for 2-4 hours). Include a vehicle-treated control group.

-

Probe Preparation: Prepare the caspase-3 probe working solution in live-cell imaging medium according to the manufacturer's instructions (typically in the low micromolar range).

-

Cell Staining: Add the probe working solution to both the apoptosis-induced and control cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C.

-

Imaging: Image the cells using the appropriate excitation and emission wavelengths for the specific fluorophore. An increase in fluorescence intensity in the treated cells compared to the control cells indicates caspase-3 activation.

Signaling Pathway: Caspase-3 Activation in Apoptosis

Caption: Caspase-3 activation cascade leading to apoptosis and probe activation.

References

- 1. sm.unife.it [sm.unife.it]

- 2. Introduction to Ca2+ Measurements with Fluorescent Indicators—Section 19.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. masi.eu [masi.eu]

- 4. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]

- 6. Enzyme-Targeted Fluorescent Small Molecule Probes for Bacterial Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 8. Fluorescence Microscopy—An Outline of Hardware, Biological Handling, and Fluorophore Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Perylene-based Materials for Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of perylene-based materials in organic electronics. Perylene diimides (PDIs) and their derivatives are a class of n-type organic semiconductors known for their high electron affinity, excellent charge transport properties, and remarkable photostability, making them promising candidates for a variety of organic electronic devices.

Overview of Perylene-Based Materials

Perylene-based materials, particularly perylene diimides (PDIs), are characterized by a planar polycyclic aromatic core. This structural feature facilitates strong π-π stacking, which is crucial for efficient charge transport in solid-state devices. The properties of PDIs can be readily tuned by chemical modifications at the imide nitrogen atoms and the perylene core (bay area), allowing for the optimization of their electronic and morphological characteristics for specific applications. These materials are widely utilized in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs).

Data Presentation: Performance of Perylene-Based Devices

The performance of organic electronic devices is highly dependent on the specific molecular structure of the perylene derivative and the device architecture. The following tables summarize key performance metrics for representative perylene-based OFETs and OSCs.

Table 1: Performance of Perylene-Based Organic Field-Effect Transistors (OFETs)

| Perylene Derivative | Device Architecture | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio | Reference |

| Perylene Single Crystal | Bottom-Gate, Top-Contact | 9.62 x 10⁻⁴ | > 10³ | [1] |

| N,N′-bis(dehydroabietyl)-3,4,9,10-perylene diimide | Top-Gate, Bottom-Contact | 7 x 10⁻⁵ | - | [2] |

| N-(cyclohexyl)perylene-3,4,9,10-tetracarboxylic-3,4-anhydride-9,10-imide | Top-Gate, Bottom-Contact | 10⁻⁵ | - | [2] |

Table 2: Performance of Perylene-Based Organic Solar Cells (OSCs)

| Perylene Derivative (Acceptor) | Donor Material | Device Architecture | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Reference |

| PDIN-OH (as ETL) | Binary Active Layer | Inverted | 20.25 | - | - | - | [3] |

| PDINN-S (as CIM) | PM6:Y6 | Conventional | 16.18 | - | - | - | [4] |

| Sulfur-fused Helical PDI | - | Inverted | > 5 | - | - | > 70 | [5] |

| N,N′-dihexyl-perylene-3,4,9,10-bis(dicarboximide) | Zinc Phthalocyanine | Conventional | 2.5 | - | - | - | |

| PDI-based polymer: P3 | P3HT | Conventional | 1.96 | 0.55 | 10.12 | 34.63 | [6] |

Experimental Protocols

The following are generalized protocols for the synthesis of a common perylene diimide derivative and the fabrication of organic electronic devices. These should be adapted based on the specific materials and desired device characteristics.

Synthesis of N,N'-bis(n-alkyl)-perylene-3,4,9,10-tetracarboxylic diimide

This protocol describes a common method for the synthesis of N-substituted perylene diimides.

Materials:

-

Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)

-

Primary amine (e.g., n-octylamine)

-

Imidazole

-

Zinc acetate (catalyst)

-

Hydrochloric acid (1 M)

-

Methanol

-

Chloroform

Procedure:

-

In a nitrogen-filled glovebox, combine perylene-3,4,9,10-tetracarboxylic dianhydride, the primary amine (2.5 equivalents), and zinc acetate (0.1 equivalents) in imidazole.

-

Heat the reaction mixture to 160-180 °C and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Cool the mixture to approximately 80 °C and pour it into a 1 M aqueous solution of hydrochloric acid.

-

Filter the resulting precipitate and wash sequentially with deionized water and methanol to remove unreacted starting materials and byproducts.

-

The crude product can be further purified by column chromatography using a silica gel stationary phase and an appropriate eluent (e.g., a mixture of chloroform and hexane).

-

Dry the purified product under vacuum.

Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

This protocol outlines the fabrication of a common OFET architecture.

Materials:

-

Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)

-

Perylene derivative solution (e.g., in chloroform or other suitable organic solvent)

-

Gold (for source and drain electrodes)

-

Shadow mask

Procedure:

-

Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol.

-

Dry the substrate with a stream of nitrogen and bake at 120 °C for 15 minutes to remove residual moisture.

-

Optional: Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the semiconductor/dielectric interface.

-

Deposit the perylene derivative active layer onto the substrate. This can be done by:

-